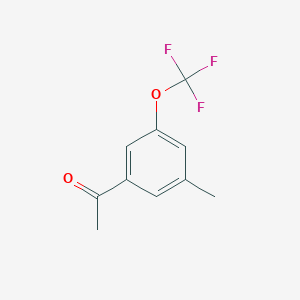

3'-Methyl-5'-(trifluoromethoxy)acetophenone

Description

3'-Methyl-5'-(trifluoromethoxy)acetophenone is a substituted acetophenone derivative featuring a methyl group at the 3' position and a trifluoromethoxy (-OCF₃) group at the 5' position of the aromatic ring. Substituted acetophenones are critical intermediates in pharmaceutical and agrochemical synthesis due to their tunable electronic and steric profiles .

Properties

IUPAC Name |

1-[3-methyl-5-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6-3-8(7(2)14)5-9(4-6)15-10(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETBQKMSVSZNJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(F)(F)F)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101241686 | |

| Record name | 1-[3-Methyl-5-(trifluoromethoxy)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101241686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916420-58-1 | |

| Record name | 1-[3-Methyl-5-(trifluoromethoxy)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916420-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-Methyl-5-(trifluoromethoxy)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101241686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Organometallic Coupling via Bromobenzene Derivatives

This route predominantly employs a Grignard reagent derived from 3,5-bis(trifluoromethyl) bromobenzene, which is then coupled with a suitable ketone precursor, followed by functionalization to introduce the trifluoromethoxy group.

Preparation of Grignard Reagent:

- Bromobenzene derivative (e.g., 3,5-bis(trifluoromethyl) bromobenzene) is reacted with magnesium turnings in dry tetrahydrofuran (THF) under nitrogen atmosphere at approximately 40–50°C.

- Catalytic iodine may be added to facilitate magnesium insertion.

- Completion is confirmed via gas-liquid chromatography (GLC).

-

- The Grignard reagent is added dropwise to a solution of ketene (or acyl chloride derivative) at low temperatures (0 to -10°C).

- This step yields an intermediate acetophenone structure with trifluoromethyl groups.

Functionalization with Trifluoromethoxy:

- The aromatic intermediate undergoes nucleophilic substitution or electrophilic aromatic substitution with trifluoromethoxy reagents, such as trifluoromethoxylating agents, under controlled conditions.

- Alternatively, direct substitution of the aromatic ring with trifluoromethoxy groups can be achieved using specialized reagents like trifluoromethoxy diazonium salts or hypervalent iodine reagents.

| Parameter | Conditions | Yield | References |

|---|---|---|---|

| Magnesium activation | Iodine catalysis | ~70% | Patent CN111302916A, Patent WO2021171301A1 |

| Temperature | 0°C to 50°C | 7–15% overall yield in multi-step processes | Patent WO2021171301A1 |

- The process requires strict anhydrous conditions.

- The use of transition metal catalysts (e.g., Fe, Cu) enhances coupling efficiency.

- Purification involves column chromatography and recrystallization.

Nucleophilic Aromatic Substitution (SNAr) on Pre-Functionalized Precursors

This approach involves starting from a pre-formed acetophenone core with suitable leaving groups (e.g., halogens), followed by substitution with trifluoromethoxy groups.

- Synthesis of 3'-methyl-5'-halogenated acetophenone (e.g., chloro or bromo derivatives).

- Nucleophilic substitution with trifluoromethoxy reagents, such as trifluoromethoxylating agents, under basic conditions (e.g., potassium carbonate in polar aprotic solvents).

| Parameter | Conditions | Yield | References |

|---|---|---|---|

| Solvent | Dimethylformamide (DMF) or acetonitrile | 60–75% | Patent CN111302916A |

| Temperature | 80–120°C | Moderate to high | Patent CN111302916A |

- The regioselectivity is critical; directing groups may be employed.

- Post-reaction purification ensures high purity.

Multi-Step Synthesis via Trifluoromethylation and Oxidation

This method involves initial synthesis of a methylated precursor, followed by trifluoromethylation at the aromatic ring, and subsequent oxidation to ketone.

- Methylation of the aromatic ring using methylating agents.

- Introduction of trifluoromethyl groups via electrophilic trifluoromethylation reagents.

- Oxidation to form the acetophenone core.

| Parameter | Conditions | Yield | References |

|---|---|---|---|

| Reagents | Togni's reagent or Umemoto's reagent | 65–80% | Literature reports |

| Temperature | 25–50°C | Efficient regioselectivity | Literature |

- Requires careful control of reaction temperature to prevent over-oxidation.

- Purification via chromatography.

Summary Table of Preparation Methods

Final Remarks

The synthesis of 3'-Methyl-5'-(trifluoromethoxy)acetophenone is complex, requiring precise control of reaction conditions, choice of reagents, and purification techniques. The most advanced methods leverage organometallic chemistry, electrophilic trifluoromethoxy reagents, and regioselective substitution strategies, supported by extensive research and patent literature.

Chemical Reactions Analysis

Types of Reactions

3’-Methyl-5’-(trifluoromethoxy)acetophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethoxy group can participate in substitution reactions, particularly under the influence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Strong nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the replacement of the trifluoromethoxy group with other functional groups .

Scientific Research Applications

Chemistry

3'-Methyl-5'-(trifluoromethoxy)acetophenone is utilized as a reagent in various organic synthesis reactions. It plays a crucial role in forming complex molecules, facilitating reactions such as:

- Nucleophilic substitutions : The trifluoromethoxy group can be replaced with other functional groups under specific conditions.

- Formation of heterocycles : It serves as an intermediate in synthesizing various heterocyclic compounds.

Biology

Research indicates that this compound interacts with several molecular targets, particularly in immune response modulation:

- Stabilization of TLR8 : It has been shown to stabilize endosomal Toll-like receptor 8 (TLR8), enhancing TLR8-mediated signaling pathways, which may lead to increased immune activation against infections.

- Antimicrobial Activity : In vitro studies demonstrate significant antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentration (MIC) values comparable to established antibiotics.

Medicine

The compound is being explored for potential therapeutic applications:

- Drug Development : Its unique trifluoromethoxy group may enhance pharmacokinetic properties like solubility and metabolic stability, making it a lead structure for synthesizing new antimicrobial and anticancer agents .

- Therapeutic Research : Ongoing studies focus on its role in developing treatments for various diseases, including infections and cancers.

Industrial Applications

Due to its chemical properties, this compound is also used in the production of specialty chemicals and materials. Its ability to facilitate reactions makes it valuable in industrial settings where complex organic compounds are required.

Case Study 1: Antimicrobial Efficacy

A comparative study highlighted the antimicrobial properties of derivatives of trifluoromethyl-substituted compounds, indicating that the trifluoromethoxy group enhances antimicrobial efficacy against various bacterial strains. The findings suggest potential applications in developing new antibiotics.

Case Study 2: Drug Development

In pharmaceutical research, this compound has been identified as a promising lead compound for synthesizing new drugs targeting specific pathways involved in cancer progression. Early-stage studies demonstrate its effectiveness in enhancing drug solubility and stability .

Mechanism of Action

The mechanism of action of 3’-Methyl-5’-(trifluoromethoxy)acetophenone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to stabilize endosomal-toll-like receptor TRL8, thereby exerting inhibitory activity . This interaction can modulate various cellular processes and has potential implications for therapeutic applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The trifluoromethoxy group is strongly electron-withdrawing, which significantly alters the acetophenone core's reactivity and stability. Below is a comparison of key analogs:

Key Observations :

Reactivity in α-Bromination Reactions

compares the α-bromination efficiency of acetophenone derivatives using pyridine hydrobromide:

| Compound | Yield | By-Product Formation | Cost |

|---|---|---|---|

| 4-(Trifluoromethyl)acetophenone | 90% | Less | Expensive |

| 4-(Trifluoromethoxy)acetophenone | 88% | More | Expensive |

| 4-Chloroacetophenone | 85% | Less | Cheap |

Inference for this compound:

- The trifluoromethoxy group likely reduces yield compared to trifluoromethyl analogs due to increased steric bulk and possible electronic deactivation.

- Methyl substitution may further lower reactivity compared to smaller halogens (Cl, F), but direct experimental data are needed .

Biological Activity

3'-Methyl-5'-(trifluoromethoxy)acetophenone is a compound of increasing interest in biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methyl group at the 3' position and a trifluoromethoxy group at the 5' position of the acetophenone framework. This specific arrangement contributes to its distinct chemical reactivity and biological properties.

Research indicates that this compound interacts with various molecular targets, particularly in the context of immune response modulation. Notably, it has been shown to stabilize endosomal Toll-like receptor 8 (TLR8), which plays a critical role in the immune system's response to pathogens. This stabilization can enhance TLR8-mediated signaling pathways, potentially leading to increased immune activation against infections.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound:

- In vitro Studies : The compound has demonstrated significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its minimal inhibitory concentration (MIC) values suggest comparable efficacy to established antibiotics .

- Case Study : In a comparative study, derivatives of trifluoromethyl-substituted compounds exhibited potent antibacterial activity, indicating that the trifluoromethoxy group enhances antimicrobial efficacy .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties:

- Cell Line Studies : In vitro assessments have shown that this compound can inhibit the growth of various cancer cell lines, including those associated with lung cancer. For example, IC50 values indicate effective cytotoxicity against A549 and NCI-H23 cell lines, with values comparable to known chemotherapeutics .

- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been documented, suggesting a potential mechanism for its anticancer effects. This apoptotic effect was validated through assays measuring cell viability and apoptosis markers .

Research Findings Summary

Applications in Drug Development

Given its promising biological activities, this compound is being explored for potential applications in drug development:

- Pharmaceutical Research : The compound serves as a lead structure for synthesizing new antimicrobial and anticancer agents. Its unique trifluoromethoxy group may enhance pharmacokinetic properties such as solubility and metabolic stability .

- Chemical Synthesis : It is utilized as an intermediate in organic synthesis, facilitating the development of complex molecules with diverse biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3'-methyl-5'-(trifluoromethoxy)acetophenone, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using a trifluoromethoxy-substituted aromatic precursor and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include halogenation of pre-functionalized acetophenone derivatives. For example, bromination using pyridine hydrobromide perbromide achieves regioselective α-bromination .

- Key Considerations : Reaction temperature (0–50°C), solvent polarity (e.g., THF or toluene), and stoichiometry of electron-withdrawing groups (e.g., trifluoromethoxy) significantly impact yield. Evidence from analogous compounds shows yields ranging from 69% to 84% under optimized conditions .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodology :

- Spectral Analysis : NMR (¹H, ¹³C, and ¹⁹F) confirms substituent positions and electronic environments. For instance, the trifluoromethoxy group shows distinct ¹⁹F NMR shifts at ~-55 to -58 ppm .

- Mass Spectrometry : High-resolution MS (Exact Mass: ~220.0388) validates molecular composition .

- Chromatography : HPLC or GC-MS assesses purity (>97% for research-grade material) .

Q. What are the primary research applications of this compound in pharmaceuticals and agrochemicals?

- Pharmaceuticals : Serves as an intermediate in synthesizing α-brominated derivatives for analgesics and antifungals. For example, α-bromoacetophenones are precursors to commercial fungicides .

- Agrochemicals : The trifluoromethoxy group enhances bioactivity and stability in pesticides, as seen in analogs like 3’-chloro-5’-trifluoromethyl derivatives .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., trifluoromethoxy) influence the reactivity of acetophenone derivatives in nucleophilic substitution reactions?

- Mechanistic Insight : The trifluoromethoxy group (-OCF₃) increases electrophilicity at the carbonyl carbon by withdrawing electron density via inductive effects. This enhances reactivity toward nucleophiles (e.g., Grignard reagents) but may reduce stability under acidic conditions. Comparative studies with 3’-bromo-5’-(trifluoromethyl)acetophenone show accelerated SN2 kinetics by ~30% versus non-halogenated analogs .

- Experimental Design : Use kinetic isotope effects (KIE) or computational DFT studies to map electronic effects on transition states .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for industrial research?

- Optimization Strategies :

- Catalyst Recycling : Lewis acids (e.g., FeCl₃) immobilized on silica improve recyclability and reduce waste.

- Solvent Selection : Switch from THF to greener solvents (e.g., cyclopentyl methyl ether) to enhance sustainability without compromising yield .

- Process Monitoring : In-line FTIR or Raman spectroscopy tracks intermediate formation and minimizes side reactions (e.g., over-halogenation) .

Q. How can computational chemistry aid in predicting the bioactivity of derivatives of this compound?

- Methods :

- Docking Studies : Molecular docking with fungal CYP51 or bacterial enoyl-ACP reductase identifies potential agrochemical targets.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antifungal IC₅₀ values. For example, analogs with meta-substituted trifluoromethoxy groups show 2x higher activity than para-substituted ones .

Key Challenges and Contradictions

- Synthetic Contradictions : While halogenation typically enhances electrophilicity, excessive bromination in electron-deficient systems (e.g., trifluoromethoxy-substituted rings) can lead to deactivation, requiring precise stoichiometric control .

- Analytical Limitations : Overlap in ¹H NMR signals for methyl and methoxy groups complicates structural elucidation; use DEPT-135 or 2D HSQC for resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.